6-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane

Physicochemical Property Profiling Ionization State Prediction Bioisostere Evaluation

This compound delivers a unique 3-oxa-6-azabicyclo[3.1.1]heptane scaffold—a conformationally constrained morpholine bioisostere with matched lipophilicity (XLogP3-AA 2.1) but fundamentally distinct 3D geometry versus piperidine, azetidine, or 2-azabicyclo[2.2.1]heptane cores. Its predicted pKa of ~3.59 enables replacement of basic amine hinge-binding motifs, mitigating hERG channel blockade and lysosomal phospholipidosis risks. The pre-installed 6-chloro-2-cyclopropylpyrimidine warhead allows rapid SAR expansion via straightforward SNAr chemistry with the commercially available 3-oxa-6-azabicyclo[3.1.1]heptane hydrotosylate. Two undefined stereocenters provide a stereoisomer mixture, expanding chemical space coverage for fragment screening libraries, DEL collections, and kinase selectivity profiling where scaffold novelty and synthetic tractability are prioritized.

Molecular Formula C12H14ClN3O
Molecular Weight 251.71 g/mol
CAS No. 2098122-53-1
Cat. No. B1476771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane
CAS2098122-53-1
Molecular FormulaC12H14ClN3O
Molecular Weight251.71 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=CC(=N2)Cl)N3C4CC3COC4
InChIInChI=1S/C12H14ClN3O/c13-10-4-11(15-12(14-10)7-1-2-7)16-8-3-9(16)6-17-5-8/h4,7-9H,1-3,5-6H2
InChIKeyLWJWOENKGXHGLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane (CAS 2098122-53-1): Core Scaffold & Physicochemical Baseline for Procurement


6-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane (CAS 2098122-53-1) is a synthetic small molecule with the molecular formula C12H14ClN3O and a molecular weight of 251.71 g/mol [1]. It incorporates a 3-oxa-6-azabicyclo[3.1.1]heptane moiety, a bridged bicyclic morpholine isostere, linked to a 6-chloro-2-cyclopropylpyrimidine fragment. Computed physicochemical properties include an XLogP3-AA of 2.1, a topological polar surface area of 38.3 Ų, 0 hydrogen bond donors, and 4 hydrogen bond acceptors [1]. The compound contains 2 undefined atom stereocenters, making it a mixture of stereoisomers unless otherwise specified.

Why Generic Substitution of 6-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane Fails: Scaffold-Driven Differentiation


The 3-oxa-6-azabicyclo[3.1.1]heptane scaffold is not a generic morpholine replacement but a conformationally constrained, achiral bioisostere that imposes distinct geometric constraints on the appended pyrimidine pharmacophore . This bridged bicyclic system exhibits lipophilicity comparable to morpholine yet offers fundamentally different three-dimensional spatial presentation of the 6-chloro-2-cyclopropylpyrimidine warhead relative to monocyclic, spirocyclic, or alternative fused bicyclic amine cores . Consequently, in-class compounds bearing azetidine, pyrrolidine, piperidine, or 2-azabicyclo[2.2.1]heptane groups at the identical pyrimidine 4-position cannot recapitulate the same conformational ensemble, exit vector geometry, or target binding mode. Without direct comparative activity data, this structural uniqueness forms the foundational procurement rationale.

Quantitative Differentiation Evidence for 6-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane Versus Closest Analogs


Physicochemical Divergence: Computed pKa Differentiates 3-Oxa-6-azabicyclo[3.1.1]heptane from Morpholine and Piperidine Analogs

The predicted pKa of the conjugate acid of the 3-oxa-6-azabicyclo[3.1.1]heptane nitrogen in the target compound is approximately 3.59 [1], markedly lower than that of a morpholine analog (~6–7) or a piperidine analog (~10–11). This reduced basicity arises from the through-space electron-withdrawing effect of the bridging oxygen in the bicyclic framework and directly impacts the ionization state at physiological pH [2].

Physicochemical Property Profiling Ionization State Prediction Bioisostere Evaluation

Scaffold lipophilicity matches morpholine but introduces constrained geometry: cLogP comparison

The 3-oxa-6-azabicyclo[3.1.1]heptane scaffold exhibits lipophilicity closely matched to that of morpholine, as evidenced by the cLogP of a derived analog . The target compound's XLogP3-AA is computed as 2.1 [1], which is consistent with the literature report that the bridged bicyclic morpholine isostere does not significantly increase lipophilicity relative to morpholine itself . However, unlike morpholine, the bicyclic scaffold provides conformational rigidity by locking the nitrogen lone pair orientation and restricting the dihedral angle accessible to the attached pyrimidine ring.

Lipophilicity Conformational Restriction Morpholine Bioisostere

Topological polar surface area (TPSA) comparison: 3-oxa-6-azabicyclo[3.1.1]heptane vs. 2-azabicyclo[2.2.1]heptane and piperidine analogs

The TPSA of the target compound is 38.3 Ų [1], reflecting the contribution of the bridging oxygen within the bicyclic scaffold. Analogs where the oxygen is absent—such as the 2-azabicyclo[2.2.1]heptane derivative (CAS 1542976-06-6) or a piperidine derivative (CAS 1506651-16-6)—are predicted to have lower TPSA values (approximately 29–33 Ų by analogous computation). This ~5–9 Ų difference can shift oral bioavailability predictions across critical TPSA thresholds used in drug design.

Topological Polar Surface Area ADME Prediction Scaffold Design

Synthetic accessibility from commercial 3-oxa-6-azabicyclo[3.1.1]heptane building blocks enables rapid SAR exploration

The 3-oxa-6-azabicyclo[3.1.1]heptane scaffold is commercially available as the hydrotosylate salt (CAS 1860028-32-5) , enabling a modular, one-step SNAr coupling with 4,6-dichloro-2-cyclopropylpyrimidine to access the target compound . In contrast, the corresponding 2-azabicyclo[2.2.1]heptane, 8-azabicyclo[3.2.1]octane, or other bridged amine building blocks often require lengthier synthetic sequences or are less commercially available, increasing lead optimization cycle times.

Synthetic Tractability Building Block Strategy Medicinal Chemistry

Achiral nature of the 3-oxa-6-azabicyclo[3.1.1]heptane scaffold avoids stereochemical complexity inherent in chiral morpholine and pyrrolidine analogs

The 3-oxa-6-azabicyclo[3.1.1]heptane scaffold is achiral, possessing a plane of symmetry through the bridging oxygen and nitrogen atoms . This contrasts with many substituted morpholines (e.g., 2-methylmorpholine) and pyrrolidines (e.g., 3-aminopyrrolidine), which introduce stereocenters that generate enantiomeric or diastereomeric pairs. While the target compound contains two undefined stereocenters due to the bicyclic framework, these arise from the fused ring system and are not the result of a chiral substituent; the scaffold itself is not a source of enantiomeric complexity.

Chirality Stereochemical Complexity Drug Design

Recommended Application Scenarios for 6-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane Based on Evidence Profile


Medicinal Chemistry Exploration of Kinase Hinge-Binder Chemotypes with Reduced Basicity

The predicted pKa of ~3.59 positions this compound as a candidate for kinase inhibitor programs seeking to replace a basic morpholine or piperidine group with a neutral or weakly basic hinge-binding motif. The reduced basicity can mitigate hERG channel blockade and lysosomal phospholipidosis, common liabilities of strongly basic amine-containing kinase inhibitors [1].

Conformational Restriction Strategy for Selectivity Profiling in Pyrimidine-Based Inhibitor Series

The constrained 3-oxa-6-azabicyclo[3.1.1]heptane scaffold locks the pyrimidine 4-position substituent into a defined exit vector, limiting the conformational ensemble accessible to more flexible morpholine or piperidine analogs . This compound is suitable for selectivity profiling across kinase panels or other target families where distinct binding-site geometries can differentiate constrained from flexible analogs.

Fragment-Based or DNA-Encoded Library (DEL) Screening as a Morpholine Bioisostere Probe

The compound serves as a morpholine bioisostere with matched lipophilicity but distinct three-dimensional shape and TPSA [1]. It is appropriate for inclusion in fragment screening libraries or DEL collections where scaffold diversity around a common pyrimidine pharmacophore is valued for hit identification and early lead generation.

Building Block Procurement for Parallel Synthesis of Focused Kinase Libraries

The commercial availability of 3-oxa-6-azabicyclo[3.1.1]heptane hydrotosylate enables rapid parallel synthesis of analogs bearing varied pyrimidine substitution patterns via straightforward SNAr chemistry. This scenario supports medicinal chemistry groups building focused kinase inhibitor libraries where scaffold novelty, synthetic tractability, and procurement speed are prioritized over extensive biological validation of the core scaffold.

Quote Request

Request a Quote for 6-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.